![molecular formula C22H23N3O3 B2602802 N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide CAS No. 1207030-24-7](/img/structure/B2602802.png)
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
“N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound, and a tetrahydropyran ring, which is a type of ether . The compound also contains a carboxamide group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, a tetrahydropyran ring, a carboxamide group, and a methoxyphenyl group . These functional groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the carboxamide group could potentially engage in condensation reactions, while the ether group in the tetrahydropyran ring might be susceptible to reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic quinoxaline and phenyl rings might increase its stability .Scientific Research Applications
Pharmacology: Antimicrobial Agents
Quinoxaline derivatives have been studied for their antimicrobial properties. The compound could potentially be used to develop new antimicrobial agents that are effective against resistant strains of bacteria and fungi .
Medicine: Anticancer Research
In medical research, quinoxaline carboxamide derivatives show promise as anticancer agents. They have been found to inhibit the growth of certain cancer cells, making them potential candidates for cancer therapy development .
Material Science: Organic Semiconductors
The structural properties of quinoxaline derivatives make them suitable for use in organic semiconductors. These materials are used in the production of electronic devices, such as organic light-emitting diodes (OLEDs).
Biochemistry: Enzyme Inhibition
In biochemistry, this compound could be used to study enzyme interactions and inhibition. It may bind to specific enzymes, altering their activity, which is useful in understanding disease mechanisms and developing drugs .
Organic Chemistry: Synthesis of Dyes and Pigments
Quinoxaline derivatives are important precursors in the synthesis of dyes and pigments. Their complex structures allow for the creation of a wide range of colors and hues for industrial applications .
Analytical Chemistry: Chromatography
In analytical chemistry, quinoxaline derivatives can be used as standards or reagents in chromatography to help identify and quantify substances within a mixture, due to their distinctive chemical properties .
Safety and Hazards
Future Directions
The potential applications of this compound would likely depend on its biological activity. If it exhibits promising anticancer, antimicrobial, or anti-inflammatory activity, it could be further developed as a therapeutic agent. Additionally, its chemical reactivity could be explored for potential applications in organic synthesis .
properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-20-9-5-2-6-16(20)22(10-12-28-13-11-22)15-24-21(26)19-14-23-17-7-3-4-8-18(17)25-19/h2-9,14H,10-13,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNADYCKDCVTGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide |
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